
1H-Indole, 6-methoxy-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-吲哚,6-甲氧基-3-(1-丙基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐: 是一种化学化合物,其分子式为C17-H22-N2-O.Cl-H ,分子量为306.87 。该化合物以其在化学、生物学和医学等各个领域的应用而闻名。
准备方法
1H-吲哚,6-甲氧基-3-(1-丙基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐的合成涉及多个步骤。合成路线通常包括以下步骤:
吲哚核的形成: 吲哚核可以通过费歇尔吲哚合成法合成,其中苯肼在酸性条件下与醛或酮反应。
吡啶环的形成: 四氢吡啶环可以通过涉及适当前体的环化反应形成。
丙基化: 丙基通过使用丙基卤代烃的烷基化反应引入。
盐酸盐的形成: 最后一步涉及通过使化合物与盐酸反应形成一盐酸盐。
工业生产方法可能涉及优化这些步骤以确保最终产品的产率高且纯度高。
化学反应分析
1H-吲哚,6-甲氧基-3-(1-丙基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂,导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,导致化合物的还原形式。
取代: 该化合物可以发生取代反应,其中吲哚或吡啶环上的官能团被其他基团取代,使用适当的试剂和条件。
这些反应中常用的试剂和条件包括酸、碱、乙醇或二氯甲烷等溶剂,以及钯碳等催化剂。这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
1H-吲哚,6-甲氧基-3-(1-丙基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐有几个科学研究应用:
化学: 它被用作合成更复杂分子的构件以及各种有机反应的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括其对细胞过程的影响及其与生物靶标的相互作用。
医学: 它因其潜在的治疗特性而受到调查,包括用作治疗各种疾病的候选药物。
工业: 该化合物用于开发新材料,以及作为生产药品和其他化学品的中间体。
作用机制
1H-吲哚,6-甲氧基-3-(1-丙基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与受体或酶结合,调节其活性并导致各种生物学效应。所涉及的确切分子靶标和途径取决于其使用的具体应用和环境。
相似化合物的比较
1H-吲哚,6-甲氧基-3-(1-丙基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐可以与其他类似化合物进行比较,例如:
1H-吲哚,6-甲氧基-3-(1-甲基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐: 该化合物具有甲基而不是丙基,导致其化学和生物特性的差异。
1H-吲哚,6-甲氧基-3-(1-乙基-1,2,3,6-四氢-4-吡啶基)-,一盐酸盐: 该化合物具有乙基而不是丙基,导致其反应性和应用的变化。
属性
CAS 编号 |
109793-80-8 |
|---|---|
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC 名称 |
5-methoxy-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C17H22N2O.ClH/c1-3-8-19-9-6-13(7-10-19)16-12-18-17-5-4-14(20-2)11-15(16)17;/h4-6,11-12,18H,3,7-10H2,1-2H3;1H |
InChI 键 |
VHPJNBGMPPIUNO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


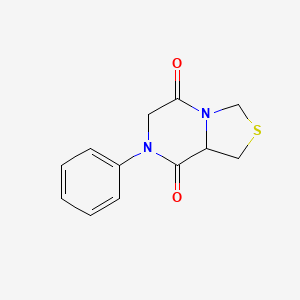
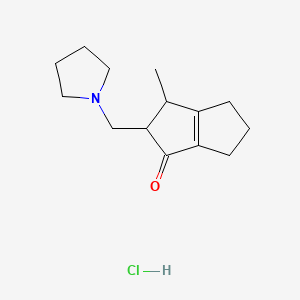

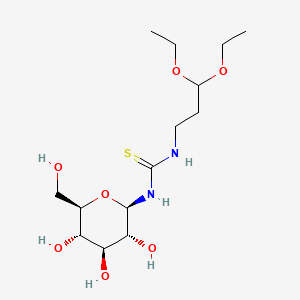
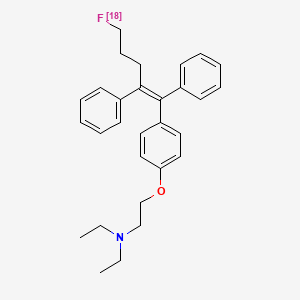




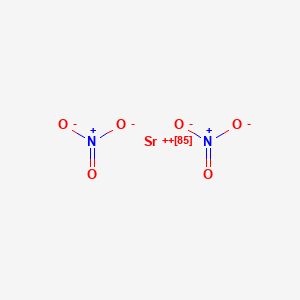
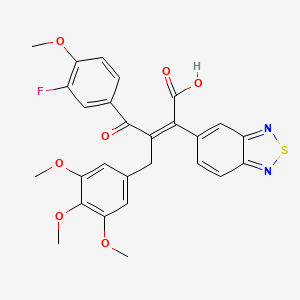


![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
